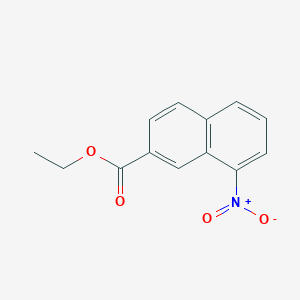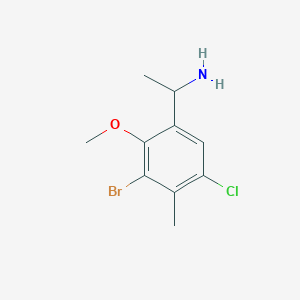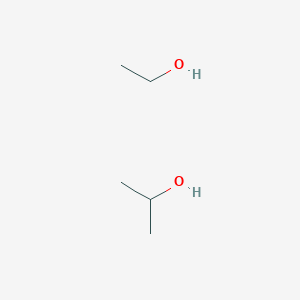
5,12-Naphthacenedione, 1,2,3,4-tetrahydro-
Vue d'ensemble
Description
5,12-Naphthacenedione, 1,2,3,4-tetrahydro-: is a chemical compound with the molecular formula C18H14O2 It is a derivative of naphthacene, a polycyclic aromatic hydrocarbon This compound is known for its unique structure, which includes a tetrahydro ring fused to a naphthacene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- can be synthesized through several methods. One common approach involves the reduction of 5,12-naphthacenedione using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, the production of 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and advanced catalytic systems to achieve efficient and cost-effective synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the naphthacene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles and nucleophiles, depending on the desired functional group.
Major Products:
Oxidation: 5,12-naphthacenedione.
Reduction: Fully saturated derivatives of 5,12-Naphthacenedione, 1,2,3,4-tetrahydro-.
Substitution: Functionalized naphthacene derivatives.
Applications De Recherche Scientifique
Chemistry: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- is used as a precursor in the synthesis of more complex organic molecules.
Biology: In biological research, this compound has been studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- has shown promise in medicinal chemistry. It has been investigated for its potential as an anticancer agent, owing to its ability to intercalate into DNA and disrupt cellular processes .
Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its stable structure and vibrant color make it suitable for use in various coloring agents .
Mécanisme D'action
The mechanism of action of 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- involves its interaction with biological macromolecules. It readily penetrates cells and intercalates into DNA, inhibiting the incorporation of nucleosides into nucleic acids. This leads to extensive chromosomal damage and cell cycle arrest in the G2 phase . The compound’s ability to disrupt DNA synthesis and function makes it a potent anticancer agent.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: A similar compound with a tetrahydro ring fused to a naphthalene core.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a tetrahydro ring fused to an isoquinoline core.
1,2,3,4-Tetrahydro-2-naphthoic acid: A derivative of naphthalene with a carboxylic acid functional group.
Uniqueness: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- is unique due to its specific structure, which includes a tetrahydro ring fused to a naphthacene core. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C18H14O2 |
|---|---|
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C18H14O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-2,5-6,9-10H,3-4,7-8H2 |
Clé InChI |
VVQHEYOVOQBKAY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-difluorobenzonitrile](/img/structure/B8566728.png)
![1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate](/img/structure/B8566733.png)




![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-pyridin-4-ylmethyl-amine](/img/structure/B8566766.png)





![N-(3-{3-[(Piperidin-1-yl)methyl]phenoxy}propyl)-1,3-benzoxazol-2-amine](/img/structure/B8566786.png)

